molecular formula C26H27FN2O2 B12726549 78I8Qua66B CAS No. 83880-39-1

78I8Qua66B

Cat. No.: B12726549
CAS No.: 83880-39-1
M. Wt: 418.5 g/mol
InChI Key: FMYJTJNSCOXCIK-YBBLHBAWSA-N
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Description

The compound “78I8Qua66B” is a synthetic chemical with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “78I8Qua66B” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically involves a condensation reaction between two primary reactants under controlled temperature and pressure conditions. The intermediate product is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

“78I8Qua66B” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

“78I8Qua66B” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: “this compound” is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “78I8Qua66B” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Properties

CAS No.

83880-39-1

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-[(4aR,11aS)-4-acetyl-8-(4-fluorophenyl)-11a-methyl-3,4,4a,5,6,11-hexahydro-2H-naphtho[1,2-f]indazol-3-yl]ethanone

InChI

InChI=1S/C26H27FN2O2/c1-15(30)21-10-11-23-22(25(21)16(2)31)9-4-18-12-24-17(13-26(18,23)3)14-28-29(24)20-7-5-19(27)6-8-20/h5-8,11-12,14,21-22,25H,4,9-10,13H2,1-3H3/t21?,22-,25?,26-/m0/s1

InChI Key

FMYJTJNSCOXCIK-YBBLHBAWSA-N

Isomeric SMILES

CC(=O)C1CC=C2[C@@H](C1C(=O)C)CCC3=CC4=C(C[C@@]32C)C=NN4C5=CC=C(C=C5)F

Canonical SMILES

CC(=O)C1CC=C2C(C1C(=O)C)CCC3=CC4=C(CC32C)C=NN4C5=CC=C(C=C5)F

Origin of Product

United States

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